molecular formula C11H15Cl2N3O B13678924 4-(Piperazin-1-yl)furo[3,2-c]pyridine dihydrochloride

4-(Piperazin-1-yl)furo[3,2-c]pyridine dihydrochloride

Cat. No.: B13678924
M. Wt: 276.16 g/mol
InChI Key: VZKMUGPYMLNDIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Piperazin-1-yl)furo[3,2-c]pyridine dihydrochloride is a chemical compound with the molecular formula C11H14ClN3O. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a piperazine ring fused to a furo[3,2-c]pyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperazin-1-yl)furo[3,2-c]pyridine dihydrochloride typically involves the reaction of 4-chlorofuro[3,2-c]pyridine with piperazine under specific conditions. The reaction is usually carried out in an inert atmosphere at a temperature range of 2-8°C to ensure the stability of the compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and controlled environments to maintain the required temperature and inert atmosphere. The purity of the final product is often ensured through rigorous quality control measures, including high-performance liquid chromatography (HPLC) analysis .

Chemical Reactions Analysis

Types of Reactions

4-(Piperazin-1-yl)furo[3,2-c]pyridine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furo[3,2-c]pyridine derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

4-(Piperazin-1-yl)furo[3,2-c]pyridine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Piperazin-1-yl)furo[3,2-c]pyridine dihydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, which can modulate various biochemical pathways. For example, it has been shown to inhibit TGF-β type I receptors ALK1/ACVRL1 and ALK2/ACVR1, affecting the SMAD signaling pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structural features also make it a valuable building block for the synthesis of novel compounds .

Properties

Molecular Formula

C11H15Cl2N3O

Molecular Weight

276.16 g/mol

IUPAC Name

4-piperazin-1-ylfuro[3,2-c]pyridine;dihydrochloride

InChI

InChI=1S/C11H13N3O.2ClH/c1-3-13-11(9-2-8-15-10(1)9)14-6-4-12-5-7-14;;/h1-3,8,12H,4-7H2;2*1H

InChI Key

VZKMUGPYMLNDIX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC=CC3=C2C=CO3.Cl.Cl

Origin of Product

United States

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